molecular formula C24H22N2O3S B2818177 N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide CAS No. 2097921-13-4

N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No. B2818177
CAS RN: 2097921-13-4
M. Wt: 418.51
InChI Key: NYVSVXMTYSUYAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are part of the compound , has been a subject of interest for many scientists . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide” includes a thiophene ring, an oxan ring, and a benzoxazole ring. The thiophene ring is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been extensively studied . Thiophene derivatives play a vital role in various applications, including the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

  • Synthesis and Characterization

    N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide is involved in various synthesis and characterization studies. For instance, research has been conducted on the synthesis, characterization, and antimicrobial evaluation of related compounds. Such studies often involve molecular docking studies to understand the interactions at the molecular level (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Antimicrobial Activities

    Compounds related to this compound have been explored for their antimicrobial properties. These studies include the design and synthesis of derivatives that show potential as antimicrobial agents, tested against various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011).

  • Role in Orexin Receptor Mechanisms

    Research has also been conducted on compounds structurally similar to this compound in the context of orexin receptor mechanisms. These studies explore the effects of selective antagonism at orexin receptors, which could have implications in disorders like binge eating (Piccoli et al., 2012).

  • Anticancer Research

    Certain derivatives have been synthesized and evaluated for their anticancer activities. These studies often involve testing against various cancer cell lines, providing insights into the potential therapeutic applications of these compounds in cancer treatment (Ravinaik et al., 2021).

  • Antiviral Evaluation

    There has been research on new series of derivatives for their antiviral activity, indicating the potential use of these compounds in developing antiviral medications (Apaydın, Loy, Stevaert, & Naesens, 2020).

  • Nematocidal Activity

    Studies have been conducted on novel derivatives containing related structural elements for their nematocidal activities. These investigations are crucial for understanding the potential use of these compounds in controlling nematode infestations (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c27-24(25-22(21-7-4-14-30-21)16-10-12-28-13-11-16)18-8-9-20-19(15-18)23(29-26-20)17-5-2-1-3-6-17/h1-9,14-16,22H,10-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSVXMTYSUYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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